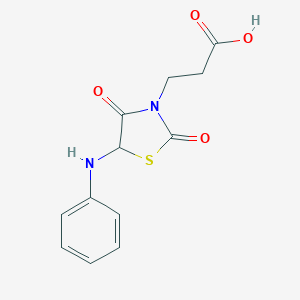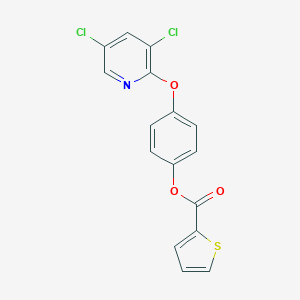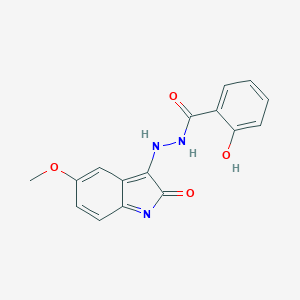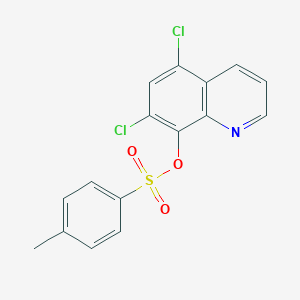
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as AD4, it is a thiazolidinedione derivative and has been shown to possess a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of AD4 is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by AD4 leads to the upregulation of genes involved in these processes, leading to the observed effects of AD4.
Biochemical and Physiological Effects:
AD4 has been shown to have a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AD4 has been shown to improve insulin sensitivity and glucose uptake in vitro. Additionally, AD4 has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis. These effects make AD4 an interesting compound for further study in a range of different areas.
实验室实验的优点和局限性
One advantage of using AD4 in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be stable under a range of different conditions, which makes it a useful compound for long-term studies. However, one limitation of using AD4 is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on AD4. One area that is ripe for further study is its potential as an anti-inflammatory agent. Additional studies could help to elucidate the exact mechanism of action of AD4 and could help to identify potential therapeutic targets for the treatment of inflammatory diseases. Additionally, further research could help to identify potential side effects of AD4 and could help to optimize its use in clinical settings. Overall, AD4 is a promising compound with a range of potential applications in scientific research.
合成方法
The synthesis of AD4 involves the reaction of aniline with ethyl acetoacetate to form 5-(anilino)-3-oxo-pentanoic acid, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The resulting compound is then treated with acetic anhydride to form AD4. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain AD4 for their experiments.
科学研究应用
AD4 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its potential as an anti-inflammatory agent. Studies have shown that AD4 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, AD4 has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Other potential applications include its use as an antidiabetic agent and as a treatment for neurodegenerative diseases.
属性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
3-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-7-14-11(17)10(19-12(14)18)13-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,15,16) |
InChI 键 |
KSTMZSGCEUOVNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)



